N-(5-chloro-2-methoxyphenyl)-3-methyl-2-nitrobenzamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-3-methyl-2-nitrobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, along with a nitro group on the benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-methyl-2-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 3-methylbenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Chlorination: The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Methoxylation: The chlorinated product is treated with sodium methoxide in methanol to introduce the methoxy group.
Amidation: Finally, the compound is subjected to amidation with 5-chloro-2-methoxyaniline to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-3-methyl-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Nucleophiles (amines, thiols), base (sodium hydroxide), solvent (dimethylformamide).
Oxidation: Potassium permanganate, water, acidic conditions.
Major Products
Reduction: N-(5-chloro-2-methoxyphenyl)-3-methyl-2-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-(5-chloro-2-hydroxyphenyl)-3-methyl-2-nitrobenzamide.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-3-methyl-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups contribute to the compound’s ability to bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-hydroxyphenyl)-3-methyl-2-nitrobenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(5-chloro-2-methoxyphenyl)-3-methyl-2-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-(5-chloro-2-methoxyphenyl)-3-methyl-2-methoxybenzamide: Similar structure but with an additional methoxy group.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-3-methyl-2-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group allows for reduction reactions, while the chloro and methoxy groups enable various substitution and oxidation reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-methyl-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-4-3-5-11(14(9)18(20)21)15(19)17-12-8-10(16)6-7-13(12)22-2/h3-8H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGYLMGZYDCPDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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